Home > Products > Screening Compounds P67965 > Dofequidar fumarate
Dofequidar fumarate -

Dofequidar fumarate

Catalog Number: EVT-253656
CAS Number:
Molecular Formula: C34H35N3O7
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dofequidar Fumarate is a synthetic quinoline derivative with multidrug resistance (MDR) modulating properties. Dofequidar fumarate, like many other MDR reversal agents, binds competitively to the drug-binding site of the transmembrane P-glycoprotein efflux pump (P-gp). Once bound to the P-gp efflux pump, dofequidar is transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs, thereby blocking the efflux of these compounds from the cell. Inhibition of the efflux pump by this agent leads to a retention of the cytotoxic drug resulting in increased intracellular drug concentrations, thereby enhancing cytotoxicity. Dofequidar has demonstrated reversal of the MDR phenotype in those cells exposed to various chemotherapeutic agents, such as vinca alkaloids and anthracyclines.
Source and Classification

Dofequidar fumarate, also referred to by its developmental code MS-209, belongs to the class of quinoline derivatives. It has been studied extensively for its role in overcoming multidrug resistance (MDR) in cancer therapy. The compound has shown promise in clinical trials, particularly in combination with other chemotherapeutic agents such as cyclophosphamide, doxorubicin, and fluorouracil, indicating its potential as an adjunct treatment in oncology .

Synthesis Analysis

The synthesis of dofequidar fumarate involves several key steps that utilize quinoline derivatives as starting materials. While specific synthetic routes can vary, a general approach includes:

  1. Formation of the Quinoline Core: The initial step typically involves the condensation of appropriate aldehydes and amines to form the quinoline structure.
  2. Substitution Reactions: Various substituents may be introduced onto the quinoline ring through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Fumarate Salt Formation: The final step often involves the reaction of dofequidar base with fumaric acid to yield dofequidar fumarate, which enhances its solubility and bioavailability.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Dofequidar fumarate's molecular structure can be represented by its chemical formula C19H22N2O4C_{19}H_{22}N_2O_4. The compound features a quinoline core structure substituted with various functional groups that contribute to its pharmacological properties.

Key structural features include:

  • Quinoline Ring: A bicyclic structure that plays a critical role in the compound's interaction with biological targets.
  • Fumarate Moiety: This component improves solubility and stability, facilitating better absorption when administered orally.

The molecular weight of dofequidar fumarate is approximately 342.39 g/mol, and its configuration allows it to effectively inhibit ATP-binding cassette transporters .

Chemical Reactions Analysis

Dofequidar fumarate participates in several chemical reactions primarily related to its function as an efflux inhibitor:

Mechanism of Action

The mechanism of action for dofequidar fumarate primarily revolves around its ability to inhibit specific ATP-binding cassette transporters:

  • Inhibition of Drug Efflux: Dofequidar binds to the transporters ABCB1 and ABCG2, blocking their function and preventing the efflux of chemotherapeutic drugs from cancer cells. This results in increased intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects.
  • Sensitization of Cancer Stem Cells: Dofequidar has been shown to sensitize cancer stem-like side population cells to chemotherapy by inhibiting their protective efflux mechanisms .
  • Impact on Tumor Growth: In xenograft models, dofequidar treatment significantly reduced tumor growth when used alongside traditional chemotherapy agents .
Physical and Chemical Properties Analysis

Dofequidar fumarate exhibits several notable physical and chemical properties:

These properties are essential for determining the appropriate formulation strategies for clinical use .

Applications

Dofequidar fumarate has several significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application is as an adjunct treatment in cancer therapy, particularly for overcoming multidrug resistance in various cancers such as breast cancer and leukemia.
  2. Research Tool: Dofequidar serves as a valuable tool in pharmacological studies aimed at understanding drug resistance mechanisms and developing new therapeutic strategies.
  3. Combination Therapies: The compound is explored in combination with other chemotherapeutics to enhance treatment efficacy and improve patient outcomes in clinical trials .

Properties

Product Name

Dofequidar fumarate

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Molecular Formula

C34H35N3O7

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Synonyms

1-(4-(2-hydroxy-3-(quinolin-5-yloxy)propyl)piperazin-1-yl)-2,2-diphenylethanone fumarate

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.